REACTION_CXSMILES
|
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.Cl[Sn](Cl)(Cl)Cl.[CH:16]([O:19]C)(Cl)Cl>C(Cl)Cl>[OH:10][C:7]1[C:8]([CH:16]=[O:19])=[CH:9][C:3]2[O:2][CH2:1][O:5][C:4]=2[CH:6]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was poured over ice
|
Type
|
CUSTOM
|
Details
|
the water layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted once with CH2Cl2 (30 mL)
|
Type
|
WASH
|
Details
|
washed with 2M HCl (5×100 mL), and brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
removed color
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 28 g (46% yield)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=CC2=C(OCO2)C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |